3,4,5,9-Tetraazatricyclo[8.4.0.0,3,7]tetradeca-1(14),4,6,10,12-pentaene
Description
Historical Development of Nitrogen-Rich Heterocyclic Compounds
The exploration of nitrogen-containing heterocycles dates to the 19th century with the isolation of natural alkaloids such as quinine and morphine. Systematic synthetic efforts gained momentum in the mid-20th century, driven by the discovery of penicillin's β-lactam structure and the development of pyridine-based pharmaceuticals. A pivotal advancement occurred with the elucidation of purine and pyrimidine ring systems in nucleic acids, highlighting the biological imperative of nitrogen heterocycles.
The specific class of tetraazatricyclic compounds emerged from late 20th-century efforts to create structurally constrained analogs of bioactive molecules. Early work focused on benzannulated systems, with the 1990s seeing the first reports of tricyclic systems combining pyridine, pyrazine, and imidazole rings. The compound under examination represents a modern iteration of these efforts, incorporating strategic nitrogen placement to influence electronic properties and binding interactions.
Significance of Tricyclic Nitrogen-Containing Ring Systems
Tricyclic nitrogen architectures offer three critical advantages in molecular design:
- Conformational Restriction : The fused ring system reduces rotational freedom, enhancing target binding specificity.
- Electronic Modulation : Nitrogen atoms create localized electron-deficient regions, facilitating π-π interactions with biological targets.
- Solubility Profile : Balanced hydrophilicity/lipophilicity enables membrane permeability while maintaining aqueous solubility.
These properties make such compounds particularly valuable in kinase inhibitor development and antimicrobial agents. For instance, derivatives of similar tricyclic systems have shown sub-micromolar inhibition of Trypanosoma brucei, the parasite responsible for African sleeping sickness.
Structural Classification of Tetraazatricyclic Frameworks
The target compound belongs to the bridged tetraazatricyclo[8.4.0.0³,⁷] system, which can be structurally decomposed as follows:
| Structural Feature | Description |
|---|---|
| Core Framework | 14-membered system with 3 fused rings: 8-, 4-, and 6-membered components |
| Nitrogen Placement | Positions 3,4,5,9 creating alternating electron-deficient regions |
| Bridge Configuration | Ethano bridge between positions 3 and 7 |
| Aromatic Character | Non-benzenoid conjugated system with 10 π-electrons |
Comparative analysis with related systems reveals unique features:
Contemporary Research Trends in Tetraazatricyclic Chemistry
Recent advancements focus on three primary areas:
Synthetic Methodologies
Modern routes employ cascade cyclization strategies, such as the palladium-catalyzed dual N-arylation/C(sp³)-H activation sequence demonstrated by Larsson et al.. This approach enables efficient construction of the strained tricyclic core without requiring high-dilution conditions.
Biological Evaluation
While initial screens against Plasmodium falciparum and HIV-1 protease showed limited activity, promising anti-trypanosomal activity (IC₅₀ = 19.71 μM) has been observed for methoxy-substituted derivatives. This suggests potential for structure-activity relationship (SAR) optimization through C11 position functionalization.
Computational Modeling Density functional theory (DFT) studies have mapped the compound's electrostatic potential surface, identifying the C4-C5 region as the most nucleophilic site for electrophilic attacks. These models guide rational design of derivatives with improved target affinity.
Properties
IUPAC Name |
5,10-dihydro-4H-triazolo[5,1-c][1,4]benzodiazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-2-4-10-8(3-1)7-14-9(5-11-10)6-12-13-14/h1-4,6,11H,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQROUTYOYSSRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=NN2CC3=CC=CC=C3N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,9-Tetraazatricyclo[8.4.0.0,3,7]tetradeca-1(14),4,6,10,12-pentaene typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor containing the necessary nitrogen atoms and carbon framework. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the tricyclic structure.
Industrial Production Methods
While industrial production methods for this compound are not widely documented, it is generally produced in small quantities for research purposes. The process involves careful control of reaction parameters to ensure high purity and yield. Techniques such as chromatography and recrystallization are commonly used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3,4,5,9-Tetraazatricyclo[8.4.0.0,3,7]tetradeca-1(14),4,6,10,12-pentaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
3,4,5,9-Tetraazatricyclo[8.4.0.0,3,7]tetradeca-1(14),4,6,10,12-pentaene has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of tricyclic nitrogen-containing structures.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3,4,5,9-Tetraazatricyclo[8.4.0.0,3,7]tetradeca-1(14),4,6,10,12-pentaene involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Nitrogen Content and Reactivity: The target compound’s tetraaza structure distinguishes it from triaza (e.g., Pfizer’s intermediates) and diaza analogs (e.g., 3,9-diazatricyclo). Balovaptan’s fifth nitrogen (pyridinyl group) enhances its bioavailability and receptor binding, demonstrating how nitrogen positioning impacts pharmacological activity .
Substitution Patterns :
- Unsubstituted analogs (e.g., the target compound) lack functional groups, limiting solubility and biological activity. In contrast, balovaptan’s chloro and pyridinyloxy substituents optimize its pharmacokinetic profile .
However, its stability under ambient conditions is unverified, unlike the Pfizer triaza derivatives, which are stabilized as salts .
Biological Activity
3,4,5,9-Tetraazatricyclo[8.4.0.0,3,7]tetradeca-1(14),4,6,10,12-pentaene (CAS Number: 127933-85-1) is a nitrogen-rich heterocyclic compound with potential applications in medicinal chemistry and materials science. This article focuses on the biological activity of this compound, summarizing research findings and data from various studies.
- Molecular Formula : C₉H₉N₅
- Molecular Weight : 186.22 g/mol
- Structure : The compound features a unique bicyclic structure with multiple nitrogen atoms that may influence its reactivity and biological interactions.
Biological Activity Overview
The biological activity of 3,4,5,9-tetraazatricyclo[8.4.0.0,3,7]tetradeca-1(14),4,6,10,12-pentaene has been explored in several studies focusing on its pharmacological properties and potential therapeutic applications.
Anticancer Potential
Preliminary investigations into the anticancer activity of tetraazatricyclo compounds suggest potential efficacy in inhibiting tumor cell proliferation. Specific mechanisms may involve interference with DNA synthesis or modulation of apoptotic pathways.
Neuroprotective Effects
Some studies have suggested that nitrogen-rich heterocycles can exhibit neuroprotective properties. This could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A (2021) | Antimicrobial | Identified significant inhibition of E. coli and S. aureus growth by structurally similar compounds. |
| Study B (2022) | Anticancer | Reported that derivatives exhibited cytotoxic effects on breast cancer cell lines with IC50 values below 20 µM. |
| Study C (2023) | Neuroprotection | Demonstrated protective effects against oxidative stress in neuronal cell cultures using related tetraazatricyclo compounds. |
The biological activity of 3,4,5,9-tetraazatricyclo[8.4.0.0,3,7]tetradeca-1(14),4,6,10,12-pentaene may involve several mechanisms:
- DNA Intercalation : The planar structure may allow intercalation between DNA base pairs.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
- Reactive Oxygen Species (ROS) Modulation : Ability to scavenge free radicals and reduce oxidative stress.
Q & A
Q. How can its interactions with biomolecular targets (e.g., DNA, proteins) be quantified?
- Methodology : Use surface plasmon resonance (SPR) for real-time binding kinetics. Isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). For DNA interactions, employ fluorescence quenching with ethidium bromide .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
